molecular formula C9H12O3 B093710 2,6-Dimethoxybenzyl alcohol CAS No. 16700-55-3

2,6-Dimethoxybenzyl alcohol

Cat. No. B093710
CAS RN: 16700-55-3
M. Wt: 168.19 g/mol
InChI Key: CHBOWGWPYAAYFF-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzyl alcohol is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of similar molecules. For instance, the synthesis of 2,3,6-Trimethylbenzyl alcohol through the Cannizzaro reaction suggests that similar methods could potentially be applied to synthesize 2,6-dimethoxybenzyl alcohol derivatives . The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the subsequent reactions involving cation radicals indicate the potential reactivity of methoxybenzene derivatives in oxidative environments .

Synthesis Analysis

The synthesis of related compounds, such as 2,3,6-Trimethylbenzyl alcohol, involves the Cannizzaro reaction, which is a redox reaction where an aldehyde is simultaneously oxidized and reduced, producing an alcohol and a carboxylic acid . This suggests that similar synthetic routes might be applicable to 2,6-dimethoxybenzyl alcohol, using an appropriate dimethoxybenzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of 2,6-dimethoxybenzoic acid, a related compound, has been analyzed and found to crystallize in a tetragonal unit cell with a non-planar independent molecule. The bulky methoxy substituents influence the conformation of the carboxy group, which is twisted away from the plane of the benzene ring . This information can be extrapolated to suggest that 2,6-dimethoxybenzyl alcohol would also have steric hindrance due to the methoxy groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives shows that the presence of electron-donating or -withdrawing groups at the benzylic position significantly affects the reactivity towards bromine water . This implies that the electron-donating methoxy groups in 2,6-dimethoxybenzyl alcohol could similarly influence its susceptibility to electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-dimethoxybenzyl alcohol are not directly reported, the properties of related compounds can provide some insights. For example, the melting point of 2,3,6-Trimethylbenzyl alcohol is reported to be between 83-85 °C , which could be compared to the melting point of 2,6-dimethoxybenzyl alcohol once synthesized. The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid to form ethyl 2,6-dimethoxybenzoate and its crystallographic analysis suggest that the esterification of similar alcohols could be straightforward and yield well-defined crystalline products .

Scientific Research Applications

  • Field : Organic Chemistry
    • Application : 2,6-Dimethoxybenzyl alcohol is used in the synthesis of a natural product .
    • Method : The method of preparation is most commonly by reaction of the corresponding alcohol with phosphorus tribromide . Other methods include treatment with hydrobromic acid, and radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide .
    • Results : The compound has been characterized for the first time. Its melting point, UV, IR, 1H and 13C-NMR and high-resolution mass spectra are presented .

Safety And Hazards

2,6-Dimethoxybenzyl alcohol is classified as a Category 4 for acute toxicity, both oral and dermal, and for serious eye damage/eye irritation. It is also classified as Category 2 for skin corrosion/irritation, and Category 3 for specific target organ toxicity, single exposure; Respiratory tract irritation .

properties

IUPAC Name

(2,6-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBOWGWPYAAYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380265
Record name 2,6-DIMETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybenzyl alcohol

CAS RN

16700-55-3
Record name 2,6-DIMETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dimethoxyphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
RA Aitken, EA Saab, AMZ Slawin - Molbank, 2021 - mdpi.com
The unstable title compound has been characterized for the first time. Its melting point, UV, IR, 1 H and 13 C-NMR and high-resolution mass spectra are presented. The X-ray structure …
Number of citations: 4 www.mdpi.com
P Wan, B Chak - Journal of the Chemical Society, Perkin Transactions …, 1986 - pubs.rsc.org
The photosolvolysis of several methoxy-, dimethoxy-, and hydroxy-substituted benzyl alcohols has been studied in aqueous solution. The primary photochemical event is …
Number of citations: 43 pubs.rsc.org
SM El-Antably, TO Soine, NA Shaath… - Journal of Pharmaceutical …, 1975 - Elsevier
Based upon the unpublished finding that 3′-hydroxy-4′-(β-diethylaminoethoxy)-3′,4′-dihydroseselin possessed a potent blood pressure lowering effect in the cat at a dose of 1 mg/…
Number of citations: 1 www.sciencedirect.com
TR Govindachari, K Nagarajan, BR Pai… - Journal of the …, 1957 - pubs.rsc.org
DecarboxyZaticm of Tri-O-ethyZ-OmethylwedcEic Acid.-The acid (1.4. g.) was heated at 220-240'for 3 hr. and the product sublimed in va~ uo at 180'/(0~ 1-0~ 6 mm.). The sublimate on …
Number of citations: 26 pubs.rsc.org
LC Clark Jr, F Benington, RD Morin - Journal of Medicinal …, 1965 - ACS Publications
The oxidative deamination of all the possible ring-methoxylated/3-phenethylamines by the amine oxidase systems present in rabbit liver has been investigated. The effects of the …
Number of citations: 26 pubs.acs.org
R Laatikainen, K Tuppurainen - Journal of the Chemical Society …, 1987 - pubs.rsc.org
The 1H nmr spectra of 2-hydroxybenzyl, 2-methoxybenzyl, 2-hydroxy-3-methoxy-, and 2,6-dimethoxy-benzyl alcohols are studied in various solvents. The long-range proton–proton spin…
Number of citations: 14 pubs.rsc.org
AC Herath, JY Becker - Journal of Electroanalytical Chemistry, 2008 - Elsevier
A reversible one-electron oxidation of tris(4-bromophenyl)amine (TBPA) in acetonitrile or 1-butyl-3-methylimidazoliumhexafluorophosphate [BMIm][PF6] media unambiguously …
Number of citations: 8 www.sciencedirect.com
H Weissman, LJW Shimon, D Milstein - Organometallics, 2004 - ACS Publications
The 14e - Pd(0)L 2 complex 2 was prepared by reduction of [Pd(2-methylallyl)Cl] 2 in the presence of the new, electron-rich, bulky methoxy benzyl phosphine (dmobp) ligand 1. …
Number of citations: 79 pubs.acs.org
M Matoba, T Kajimoto, M Node - Synlett, 2007 - thieme-connect.com
2, 4, 6-Trimethoxybenzyl mercaptan (4) was developed as an odorless substitute of hydrogen sulfide to afford β-mercapto carbonyl compounds in a Michael addition and to convert alkyl …
Number of citations: 3 www.thieme-connect.com
TY Fu, G Olovsson, JR Scheffer, J Trotter - Tetrahedron letters, 1995 - Elsevier
9,10-Dihydro-9,10-ethenoanthracene-11,12-bis(diphenylmethanol) (1) forms stable crystalline complexes with ethanol, acetone and toluene. In solution, diol 1 undergoes the di-π-…
Number of citations: 12 www.sciencedirect.com

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